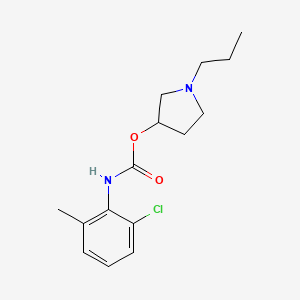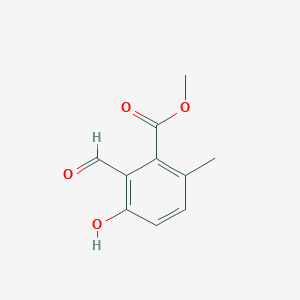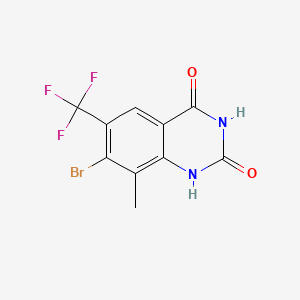
7-Bromo-8-methyl-6-(trifluoromethyl)-2,4(1H,3H)-quinazolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-8-methyl-6-(trifluoromethyl)-2,4(1H,3H)-quinazolinedione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine, methyl, and trifluoromethyl groups in this compound suggests potential unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-methyl-6-(trifluoromethyl)-2,4(1H,3H)-quinazolinedione typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a suitable quinazoline precursor.
Bromination: Introduction of the bromine atom at the 7th position using brominating agents such as bromine or N-bromosuccinimide (NBS).
Methylation: Introduction of the methyl group at the 8th position using methylating agents like methyl iodide or dimethyl sulfate.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 6th position using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
7-Bromo-8-methyl-6-(trifluoromethyl)-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive quinazolines.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 7-Bromo-8-methyl-6-(trifluoromethyl)-2,4(1H,3H)-quinazolinedione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
Gefitinib: A quinazoline derivative used as an anticancer drug.
Erlotinib: Another quinazoline-based anticancer agent.
Uniqueness
7-Bromo-8-methyl-6-(trifluoromethyl)-2,4(1H,3H)-quinazolinedione is unique due to the presence of the bromine, methyl, and trifluoromethyl groups, which can significantly influence its chemical properties and biological activity compared to other quinazoline derivatives.
特性
分子式 |
C10H6BrF3N2O2 |
|---|---|
分子量 |
323.07 g/mol |
IUPAC名 |
7-bromo-8-methyl-6-(trifluoromethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C10H6BrF3N2O2/c1-3-6(11)5(10(12,13)14)2-4-7(3)15-9(18)16-8(4)17/h2H,1H3,(H2,15,16,17,18) |
InChIキー |
FOFWNPGDPPTUHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC(=C1Br)C(F)(F)F)C(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B13940393.png)


![n-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]cyclopropanamine](/img/structure/B13940416.png)
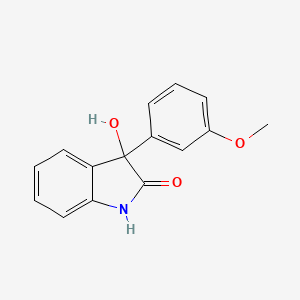

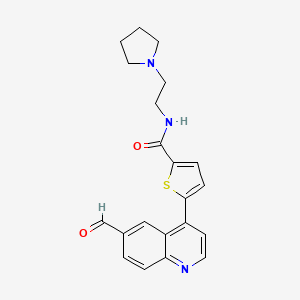
![[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B13940435.png)
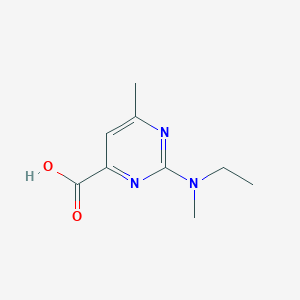
![(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate](/img/structure/B13940445.png)
![2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940461.png)

